Cas no 903338-85-2 (2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide)

2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide structure
903338-85-2 structure
Product Name:2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide
CAS No:903338-85-2
MF:C20H20N2O3
MW:336.384405136108
CID:5493787
Update Time:2025-06-22

2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • PMYVUMAZZDDJRE-UHFFFAOYSA-N
    • Benzamide, 2-methoxy-N-(2,3,6,7-tetrahydro-3-oxo-1H,5H-benzo[ij]quinolizin-9-yl)-
    • 2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide
    • Inchi: 1S/C20H20N2O3/c1-25-17-7-3-2-6-16(17)20(24)21-15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,21,24)
    • InChI Key: PMYVUMAZZDDJRE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C3C(=C1)CCC(=O)N3CCC2)(=O)C1=CC=CC=C1OC

2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide Pricemore >>

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Additional information on 2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide

Professional Introduction to Compound with CAS No. 903338-85-2 and Product Name: 2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-trien-7-yl}benzamide

The compound with the CAS number 903338-85-2 and the product name 2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-trien-7-yl}benzamide represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure, characterized by its tricyclic framework and functionalized aromatic group, has garnered considerable attention due to its potential therapeutic applications. The compound's unique chemical architecture suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of tricyclic compounds due to their structural complexity and diverse biological activities. The presence of a benzamide moiety in the molecular structure of this compound is particularly noteworthy, as benzamides are well-known for their role in various pharmacological mechanisms. Specifically, benzamides have been extensively studied for their anti-inflammatory, analgesic, and neuroprotective properties. The incorporation of a 2-methoxy group further modulates the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

The tricyclic core of 2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-trien-7-yl}benzamide is derived from a highly complex fused ring system, which contributes to its rigidity and specificity in interactions with biological receptors. This structural motif has been increasingly recognized for its ability to mimic natural biomolecules and disrupt pathogenic pathways. The azatricyclic component adds an additional layer of complexity, introducing nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets. Such interactions are crucial for achieving high selectivity and efficacy in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of complex molecules like this one with remarkable accuracy. Molecular docking studies have suggested that 2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-trien-7-yl}benzamide may interact with proteins involved in inflammatory responses and cancer progression. These interactions could potentially lead to novel therapeutic strategies for conditions such as rheumatoid arthritis and certain types of cancer. The compound's ability to modulate these pathways makes it an attractive candidate for further preclinical and clinical investigations.

The synthesis of this compound presents significant challenges due to its intricate structure. However, recent improvements in synthetic methodologies have made it feasible to produce such molecules on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions and ring-closing metathesis have been instrumental in constructing the tricyclic core efficiently. Additionally, modern purification techniques ensure high purity levels necessary for pharmaceutical applications.

In vitro studies have begun to unravel the pharmacological profile of 2-methoxy-N-{2-oxo-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-trien-7-yl}benzamide, revealing promising activities against various disease-related targets. For instance, preliminary data suggest that the compound exhibits inhibitory effects on enzymes involved in inflammation and pain signaling pathways. These findings align with the growing interest in developing small molecule inhibitors as therapeutic agents for chronic inflammatory diseases.

The benzamide moiety is particularly interesting from a pharmacological standpoint due to its ability to engage with specific amino acid residues in protein targets through hydrogen bonding networks. This interaction mode is critical for achieving high affinity and selectivity in drug design. The presence of multiple hydrogen bond donors and acceptors within the molecule enhances its potential for favorable binding interactions with biological targets.

Furthermore, the tricyclic framework contributes to the compound's metabolic stability by reducing susceptibility to enzymatic degradation pathways common in many drug candidates. This stability is essential for ensuring prolonged half-life and improved bioavailability following oral administration or other routes of delivery.

The potential applications of 903338-85-2 extend beyond traditional therapeutic areas into emerging fields such as precision medicine and personalized therapy regimens based on genetic profiles or biomarker expression patterns associated with specific diseases.

Ethical considerations are paramount when advancing new drug candidates into clinical development pipelines; hence rigorous safety evaluations including toxicology studies will be conducted prior human trials ensuring patient safety while maximizing therapeutic benefits possible by this novel chemical entity.

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